(2E)-2-(hydroxyimino)naphtho[1,2-b]thiophen-3(2H)-one
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Overview
Description
(2E)-2-(HYDROXYIMINO)-2H,3H-NAPHTHO[1,2-B]THIOPHEN-3-ONE is a complex organic compound that belongs to the class of naphthothiophenes This compound is characterized by the presence of a hydroxyimino group and a naphthothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(HYDROXYIMINO)-2H,3H-NAPHTHO[1,2-B]THIOPHEN-3-ONE typically involves the following steps:
Formation of the Naphthothiophene Core: This can be achieved through cyclization reactions involving thiophene and naphthalene derivatives under specific conditions.
Introduction of the Hydroxyimino Group: The hydroxyimino group is introduced via oximation reactions, where hydroxylamine is reacted with a suitable precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are carefully selected to enhance reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(HYDROXYIMINO)-2H,3H-NAPHTHO[1,2-B]THIOPHEN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthothiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
(2E)-2-(HYDROXYIMINO)-2H,3H-NAPHTHO[1,2-B]THIOPHEN-3-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-(HYDROXYIMINO)-2H,3H-NAPHTHO[1,2-B]THIOPHEN-3-ONE involves interactions with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the naphthothiophene core can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(HYDROXYIMINO)-2H,3H-NAPHTHO[1,2-B]THIOPHEN-2-ONE: Similar structure but different position of the hydroxyimino group.
(2E)-2-(HYDROXYIMINO)-2H,3H-NAPHTHO[1,2-B]THIOPHEN-4-ONE: Another isomer with the hydroxyimino group at a different position.
Uniqueness
(2E)-2-(HYDROXYIMINO)-2H,3H-NAPHTHO[1,2-B]THIOPHEN-3-ONE is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H7NO2S |
---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
2-nitrosobenzo[g][1]benzothiol-3-ol |
InChI |
InChI=1S/C12H7NO2S/c14-10-9-6-5-7-3-1-2-4-8(7)11(9)16-12(10)13-15/h1-6,14H |
InChI Key |
CYDDAOVBRAMRLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=C3O)N=O |
Origin of Product |
United States |
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